molecular formula C13H34OSn B12446530 CID 131664375

CID 131664375

Cat. No.: B12446530
M. Wt: 325.12 g/mol
InChI Key: MRCRTLYRDNSSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Initial Academic Identification in Biological Systems

The story of CDP-Ribitol is intrinsically linked to the study of bacterial cell walls. For a long time, ribitol (B610474) phosphate (B84403) was known primarily as a fundamental component of teichoic acids, which are anionic glycopolymers critical for the structural integrity and various physiological functions of Gram-positive bacteria. glycoforum.gr.jpontosight.airsc.org The synthesis of these teichoic acid polymers was found to depend on nucleotide-activated precursors, leading to the identification of CDP-Ribitol as the donor substrate for the ribitol phosphate units. rsc.org

In a significant paradigm shift, ribitol phosphate was discovered in vertebrate cells in 2016 as a component of the sugar chains of dystroglycan, a protein vital for muscle integrity. glycoforum.gr.jp This discovery was a turning point, as the presence and function of ribitol and its activated form, CDP-Ribitol, were previously unrecognized in mammals. oup.com This finding immediately connected CDP-Ribitol to a group of genetic disorders known as dystroglycanopathies, a form of congenital muscular dystrophy. glycoforum.gr.jpmdpi.com

Foundational Discoveries and Early Mechanistic Hypotheses of CDP-Ribitol

The foundational understanding of CDP-Ribitol's function stems from research on its biosynthesis. In bacteria, the synthesis of CDP-Ribitol is a multi-step enzymatic process. For instance, in Streptococcus pneumoniae, the enzymes TarJ and TarI are responsible for converting ribulose 5-phosphate to ribitol 5-phosphate and subsequently to CDP-Ribitol. nih.govnih.gov Similarly, in Haemophilus influenzae, a bifunctional enzyme, Acs1, carries out both the reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate and its subsequent conversion with CTP to form CDP-Ribitol. uniprot.orgpsu.eduacs.org

The discovery of CDP-Ribitol in mammals spurred investigations into its synthesis pathway in these organisms. It was found that the enzyme isoprenoid synthase domain-containing protein (ISPD), previously of unknown function, is responsible for synthesizing CDP-Ribitol from CTP and D-ribitol-5-phosphate. glycoforum.gr.jpresearchgate.net Mutations in the ISPD gene were identified as a cause of Walker-Warburg syndrome, a severe form of congenital muscular dystrophy. nih.govgenecards.org This established a direct mechanistic link between CDP-Ribitol synthesis and human disease. Early hypotheses, drawn from bacterial systems, correctly predicted that ISPD would function as a CDP-ribitol pyrophosphorylase. oup.com

Contemporary Academic Research Landscape and Significance of CDP-Ribitol Studies

Current research on CDP-Ribitol is vibrant and multifaceted, with significant implications for human health. The primary focus lies in its role in the glycosylation of α-dystroglycan. researchgate.netoup.com Functional glycosylation of α-dystroglycan is essential for its interaction with extracellular matrix proteins, and defects in this process, often due to insufficient CDP-Ribitol, lead to various forms of muscular dystrophy. mdpi.comresearchgate.net

A major area of investigation is the development of therapeutic strategies for dystroglycanopathies by targeting the CDP-Ribitol pathway. glycoforum.gr.jp Since ISPD deficiency leads to reduced CDP-Ribitol levels, research is exploring supplementation with CDP-Ribitol or its precursors. glycoforum.gr.jpoup.com Studies have shown that administering ribitol or ribose can increase intracellular CDP-Ribitol levels and restore functional glycosylation of α-dystroglycan in some cases. researchgate.netresearchgate.netnih.gov Furthermore, the development of membrane-permeable prodrugs of CDP-Ribitol, such as tetraacetylated CDP-ribitol, has shown promise in ameliorating muscular dystrophy symptoms in mouse models. glycoforum.gr.jpnih.govresearchgate.net

The significance of CDP-Ribitol studies extends beyond muscular dystrophies. The identification of this molecule and its biosynthetic pathway in mammals has expanded our fundamental understanding of human glycobiology, revealing that our knowledge of metabolic pathways is still incomplete. ru.nl

Unaddressed Questions and Future Trajectories in CDP-Ribitol Research

Despite significant progress, several key questions regarding CDP-Ribitol remain unanswered. A major gap in our knowledge is the complete elucidation of the D-ribitol-5-phosphate biosynthesis pathway in mammals. glycoforum.gr.jpoup.com While the pentose (B10789219) phosphate pathway is thought to be involved, the precise enzymatic steps and their regulation are still under investigation. glycoforum.gr.jpmdpi.com Identifying the enzymes responsible for converting ribose or ribulose to ribitol-5-phosphate is a critical future goal. whiterose.ac.uk

Another important area for future research is understanding the transport of CDP-Ribitol into the Golgi apparatus, where the glycosylation of α-dystroglycan occurs. ru.nl The specific transporter for CDP-Ribitol has not yet been identified. ru.nl

Future research will also likely focus on optimizing therapeutic strategies. This includes improving the delivery and stability of CDP-Ribitol prodrugs and exploring combination therapies, such as the co-administration of NAD+ with ribitol or ribose, which has shown potential to enhance the rescue of α-dystroglycan glycosylation. mdpi.comnih.gov Investigating whether CDP-Ribitol has other biological roles beyond α-dystroglycan glycosylation is another intriguing avenue for future studies. nih.gov The continued exploration of CDP-Ribitol holds the promise of not only developing effective treatments for devastating genetic diseases but also uncovering new fundamental principles of cellular metabolism and glycosylation.

Properties

Molecular Formula

C13H34OSn

Molecular Weight

325.12 g/mol

InChI

InChI=1S/3C4H10.CH4O.Sn/c3*1-3-4-2;1-2;/h3*3-4H2,1-2H3;2H,1H3;

InChI Key

MRCRTLYRDNSSDO-UHFFFAOYSA-N

Canonical SMILES

CCCC.CCCC.CCCC.CO.[Sn]

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Cdp Ribitol

Enzymatic Synthesis of CDP-Ribitol: The Role of Isoprenoid Synthase Domain-Containing Protein (ISPD)

The synthesis of CDP-Ribitol is catalyzed by the enzyme ISPD, which functions as a CDP-ribitol pyrophosphorylase. researchgate.netresearchgate.net This enzyme facilitates the reaction between Cytidine (B196190) Triphosphate (CTP) and D-ribitol-5-phosphate (Rbo-5-P) to produce CDP-Ribitol and pyrophosphate. researchgate.net Mutations in the ISPD gene can lead to a group of muscular dystrophies known as dystroglycanopathies, highlighting the critical role of this enzyme in maintaining muscle and brain health. researchgate.netnih.gov

Molecular Mechanisms of ISPD-Mediated CDP-Ribitol Production

The enzymatic reaction catalyzed by ISPD is a nucleotidyl transfer. ISPD facilitates the transfer of a cytidylyl group from CTP to D-ribitol-5-phosphate. ebi.ac.uk While the primary function of human ISPD is the synthesis of CDP-Ribitol, its name originates from the presence of an isoprenoid synthase domain, which in some organisms is involved in the non-mevalonate pathway of isoprenoid synthesis. researchgate.netwhiterose.ac.uk However, this pathway is absent in humans. researchgate.net The catalytic activity of ISPD is dependent on the availability of its substrate, D-ribitol-5-P. Studies have shown that supplementing cells with ribitol (B610474) can lead to a dose-dependent increase in CDP-Ribitol levels, suggesting that the cellular concentration of D-ribitol-5-P is a limiting factor for ISPD activity. researchgate.net

Structural Biology of ISPD and Related Enzymes

The human ISPD protein possesses a canonical N-terminal cytidyltransferase domain linked to a C-terminal domain that is not present in its bacterial homologues. ebi.ac.uk Structural studies of ISPD and related enzymes, such as the bacterial TarI, have provided insights into the catalytic mechanism. ebi.ac.ukresearchgate.net In some bacteria like Haemophilus influenzae, the CDP-Ribitol synthase is a bifunctional enzyme, possessing both reductase and cytidylyltransferase activities in a single polypeptide chain. acs.org In contrast, in organisms like Staphylococcus aureus, these functions are carried out by two separate proteins, TarJ (reductase) and TarI (cytidylyltransferase), which form a functional complex. researchgate.netacs.org The crystal structures of S. aureus TarI and TarJ have revealed the molecular details of substrate binding and catalysis, which can aid in the design of inhibitors against wall teichoic acid biosynthesis. researchgate.net

Regulation of CDP-Ribitol Biosynthetic Enzyme Activity and Expression

The regulation of CDP-Ribitol synthesis is crucial for maintaining cellular homeostasis. The activity of ISPD is influenced by the availability of its precursors, particularly D-ribitol-5-phosphate. glycoforum.gr.jpresearchgate.net Overexpression of ISPD has been shown to increase tissue levels of CDP-Ribitol, especially when combined with ribitol supplementation. nih.gov This suggests that both the enzyme level and substrate availability are key regulatory points. In bacteria, the genes for CDP-Ribitol synthesis, such as tarI and tarJ, are often located in operons and are tightly regulated to ensure proper cell wall formation. ontosight.airesearchgate.net In S. aureus, there is a duplication of genes related to CDP-Ribitol synthesis (tarI'J' and tarIJ), with tarIJ being essential for viability, indicating a complex regulatory network. nih.govasm.org

Precursor Molecules and Metabolic Intermediates in CDP-Ribitol Formation Pathways

The primary precursors for the synthesis of CDP-Ribitol are Cytidine Triphosphate (CTP) and D-ribitol-5-phosphate (Rbo-5-P) . researchgate.net While CTP is a common nucleotide triphosphate in cells, the biosynthesis of D-ribitol-5-P in mammals is not fully elucidated. researchgate.netoup.com One proposed pathway involves the reduction of D-ribulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, to D-ribitol-5-P by a yet-to-be-identified reductase. glycoforum.gr.jpresearchgate.net The observation that treatment with an aldose reductase inhibitor can reduce CDP-Ribitol levels supports this hypothesis. researchgate.net Furthermore, supplementing cells with D-ribose or ribitol increases CDP-Ribitol production, suggesting their role as upstream metabolites in the D-ribitol-5-P synthesis pathway. glycoforum.gr.jpoup.com

In many bacteria, the pathway is more defined. For instance, in Streptococcus pneumoniae and Staphylococcus aureus, D-ribulose-5-phosphate is converted to D-ribitol-5-phosphate by an NADPH-dependent reductase, TarJ. acs.orgnih.gov This is then used by the cytidylyltransferase, TarI, to produce CDP-Ribitol. acs.orgnih.gov

Precursor/IntermediateRole in CDP-Ribitol BiosynthesisOrganism(s)
D-Ribulose-5-phosphate Precursor to D-ribitol-5-phosphate. researchgate.netnih.govMammals, Bacteria
D-Ribitol-5-phosphate Direct substrate for ISPD/TarI. researchgate.netMammals, Bacteria
Cytidine Triphosphate (CTP) Provides the cytidylyl group for CDP-Ribitol synthesis. researchgate.netMammals, Bacteria
D-Ribose A potential upstream metabolite for D-ribitol-5-phosphate synthesis. glycoforum.gr.jpoup.comMammals
Ribitol Can be phosphorylated to form D-ribitol-5-phosphate and increase CDP-Ribitol levels. glycoforum.gr.jpresearchgate.netMammals

Exploration of Alternative or Undiscovered Biosynthetic Routes

While the ISPD-mediated pathway is the primary route for CDP-Ribitol synthesis in mammals, the exact steps leading to the formation of its precursor, D-ribitol-5-phosphate, are still under investigation. oup.com The existence of an unknown reductase that converts D-ribulose-5-phosphate to D-ribitol-5-P is strongly suggested but not yet definitively identified. researchgate.net It is also hypothesized that a kinase may directly phosphorylate ribitol to generate the necessary ribitol-phosphate. whiterose.ac.uk

In the context of related activated sugars, mammals synthesize CDP-glycerol, another component of cell wall polymers in microorganisms, but the enzyme responsible is not a homolog of the bacterial GCT and remains to be identified among the mammalian cytidylyltransferase family. nih.gov This suggests that alternative or parallel pathways for the synthesis of activated sugar alcohols may exist in mammals.

Comparative Analysis of CDP-Ribitol Biosynthesis Across Diverse Organisms

The biosynthesis of CDP-Ribitol exhibits both conservation and diversity across different life forms. In mammals, the key enzyme is ISPD, a single protein that catalyzes the final step. researchgate.net In many Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, this function is carried out by a two-component system, TarI (cytidylyltransferase) and TarJ (reductase). acs.orgresearchgate.netnih.gov Interestingly, Haemophilus influenzae, a Gram-negative bacterium, possesses a bifunctional enzyme, Bcs1, that combines both reductase and cytidylyltransferase activities in one polypeptide. acs.orgnih.gov

This enzymatic diversity reflects the different roles of CDP-Ribitol. In mammals, it is essential for the proper glycosylation of α-dystroglycan, a protein critical for muscle integrity. glycoforum.gr.jpnih.gov In Gram-positive bacteria, CDP-Ribitol is a precursor for poly(ribitol phosphate) teichoic acids, major components of the cell wall that are important for structural integrity and virulence. ontosight.airesearchgate.net In some encapsulated bacteria like H. influenzae, it is required for the synthesis of capsular polysaccharides. nih.gov The fundamental importance of this molecule is underscored by the fact that the genes for its synthesis are often essential for viability in bacteria. nih.govnih.gov

Organism TypeKey Enzyme(s)Function of CDP-Ribitol
Mammals ISPD (Isoprenoid Synthase Domain-Containing Protein) researchgate.netGlycosylation of α-dystroglycan. glycoforum.gr.jp
Gram-positive Bacteria (e.g., S. aureus) TarI (cytidylyltransferase) and TarJ (reductase) acs.orgSynthesis of wall teichoic acid. ontosight.ai
Gram-negative Bacteria (e.g., H. influenzae) Bcs1 (bifunctional reductase and cytidylyltransferase) acs.orgSynthesis of capsular polysaccharides. nih.gov

Molecular Mechanisms and Biological Roles of Cdp Ribitol

Role as a Ribitol (B610474) Phosphate (B84403) Donor: Focus on Glycosylation Pathways

CDP-ribitol's primary recognized function in mammals is to act as a donor of ribitol phosphate for the post-translational modification of the protein α-dystroglycan (α-DG). researchgate.netuniprot.orgnih.gov This glycosylation is critical for α-DG's ability to connect the cell's cytoskeleton to the extracellular matrix (ECM). researchgate.netwhiterose.ac.uk The synthesis of CDP-ribitol is catalyzed by the enzyme isoprenoid synthase domain-containing protein (ISPD), which utilizes CTP and D-ribitol-5-phosphate as substrates. researchgate.netelifesciences.orgnih.gov Defects in this pathway lead to a group of genetic disorders known as dystroglycanopathies, characterized by muscular dystrophy. glycoforum.gr.jpresearchgate.net The discovery of this pathway in mammals was guided by its similarity to the synthesis of teichoic acids in the cell walls of gram-positive bacteria. glycoforum.gr.jpoup.com

Once synthesized, CDP-ribitol serves as the direct substrate for two key glycosyltransferases: Fukutin (FKTN) and Fukutin-Related Protein (FKRP). researchgate.netuniprot.orgnih.gov These enzymes, which are located in the Golgi apparatus, are responsible for transferring ribitol phosphate from CDP-ribitol onto a specific glycan structure on α-dystroglycan. nih.govmedecinesciences.org FKTN and FKRP function as ribitol-5-phosphate transferases, sequentially adding two ribitol phosphate units to the core M3 O-mannose glycan of α-DG. glycoforum.gr.jpnih.govembopress.orgelifesciences.org This creates a unique tandem ribitol phosphate structure that is essential for the subsequent assembly of the full glycan chain. glycoforum.gr.jpnih.gov FKTN and FKRP are the only known mammalian proteins to contain a LicD domain, a feature common in bacterial enzymes that utilize CDP-conjugated substrates, highlighting the evolutionary conservation of this biochemical module. nih.gov Mutations that impair the function of FKTN or FKRP are a primary cause of dystroglycanopathies, such as Fukuyama congenital muscular dystrophy and limb-girdle muscular dystrophy. glycoforum.gr.jpelifesciences.org

The transfer of ribitol phosphate by FKTN and FKRP is highly specific. The acceptor substrate is the N-acetylgalactosamine (GalNAc) residue of the phosphorylated O-mannosyl trisaccharide [GalNAc-β1-3GlcNAc-β1–4(P-6)Man] on α-DG. elifesciences.orguniprot.org FKTN catalyzes the first transfer, and FKRP adds the second ribitol phosphate. glycoforum.gr.jpuniprot.org The resulting structure is a tandem repeat of ribitol-5-phosphate [Rbo5P-1Rbo5P-3GalNAc-β1...]. nih.gov

Kinetic studies suggest that the cellular concentration of CDP-ribitol can be a rate-limiting factor for the glycosylation of α-DG. nih.govnih.gov In vitro experiments have shown that increasing the availability of CDP-ribitol can enhance the activity of even partially functional mutant FKRP enzymes. nih.gov Furthermore, kinetic analysis of FKTN has demonstrated its preference for CDP-ribitol over other potential substrates like CDP-glycerol. researchgate.net In related bacterial systems, the synthesis of CDP-ribitol is a tightly regulated, two-step process where the initial reduction of ribulose 5-phosphate can be the rate-limiting step. acs.orgnih.gov

The addition of the tandem ribitol phosphate unit by FKTN and FKRP is a critical juncture in the biogenesis of a functional α-dystroglycan. elifesciences.orgnih.gov This ribitol phosphate linker serves as the foundation for the synthesis of matriglycan, a repeating polysaccharide of [-3GlcA-β1-3Xyl-α1-]n. glycoforum.gr.jpnih.gov Matriglycan is the component of α-DG that directly binds to extracellular matrix proteins such as laminin (B1169045), agrin, and perlecan. glycoforum.gr.jpelifesciences.org

Following the action of FKTN and FKRP, other glycosyltransferases, including TMEM5 and B4GAT1, add the initial xylose and glucuronic acid residues to the ribitol phosphate structure. glycoforum.gr.jpembopress.org The LARGE1 enzyme then extends this into the long, laminin-binding matriglycan polymer. embopress.org A failure to correctly assemble this structure due to defects in CDP-ribitol synthesis or transfer results in the hypoglycosylation of α-DG. This severely compromises its receptor function, leading to a detachment of the muscle cell membrane from its surrounding matrix and causing the progressive muscle wasting seen in dystroglycanopathies. glycoforum.gr.jpelifesciences.org

Involvement in Intracellular Signaling Pathways and Regulatory Networks

The primary role of CDP-ribitol in signaling is mediated through its essential contribution to the structure of α-dystroglycan. The dystroglycan complex is a critical signaling hub that provides a stable mechanical link between the extracellular environment and the intracellular actin cytoskeleton. researchgate.netwhiterose.ac.uk This linkage is vital for maintaining muscle cell integrity, regulating tissue architecture, and guiding neuronal migration during development. whiterose.ac.uknih.gov

By enabling α-DG to bind to laminin and other ECM ligands, the CDP-ribitol-dependent glycosylation facilitates a form of "outside-in" signaling. This signaling is crucial for cell survival and organization. Disruption of this link, due to faulty glycosylation, is interpreted by the cell as a loss of matrix anchorage, which can trigger pathways leading to apoptosis and fibrosis, contributing to the pathology of muscular dystrophy. elifesciences.orgnih.gov While a direct role for CDP-ribitol itself as a signaling molecule has not been established, its function as a substrate for a key post-translational modification places it at the center of a critical regulatory network governing cell-matrix interactions.

Cellular Localization and Dynamics of CDP-Ribitol and its Associated Enzymes

The metabolism of CDP-ribitol involves distinct cellular compartments, requiring a dynamic interplay between synthesis and transport. CDP-ribitol is synthesized in the cytoplasm by the enzyme ISPD. nih.govuniprot.orgru.nl The substrates for this reaction, CTP and ribitol-5-phosphate, are also present in the cytoplasm.

However, the utilization of CDP-ribitol for the glycosylation of α-dystroglycan occurs within the lumen of the Golgi apparatus. nih.gov This spatial separation necessitates that CDP-ribitol be actively transported across the Golgi membrane. This critical transport step is handled by the nucleotide sugar transporters SLC35A1 and SLC35A4. nih.gov Once inside the Golgi, CDP-ribitol is available to FKTN and FKRP, which are integral or associated proteins of the Golgi membrane, to carry out the transfer of ribitol phosphate. medecinesciences.orguniprot.org This compartmentalization ensures that glycosylation reactions are precisely controlled and occur in the correct sequence as proteins traffic through the secretory pathway.

Impact of CDP-Ribitol Metabolism on Cellular Homeostasis

The metabolism of CDP-Ribitol is intricately linked to cellular homeostasis, influencing a range of physiological processes from bacterial cell wall integrity to vertebrate muscle function. This activated sugar serves as a key building block for larger, more complex polymers that are vital for cellular structure and signaling.

In Gram-positive bacteria, CDP-Ribitol is the essential precursor for the synthesis of poly-ribitol phosphate (PRP), a major component of wall teichoic acids (WTA) and lipoteichoic acids (LTA). nih.govontosight.ai These anionic polymers are crucial for maintaining the structural integrity of the cell wall, regulating ion homeostasis, and modulating the activity of autolytic enzymes. nih.govontosight.ai The biosynthesis of teichoic acids is a tightly regulated process, ensuring the bacterial cell can adapt to changing environmental conditions while preserving its structural integrity. ontosight.ai Disruptions in CDP-Ribitol synthesis or its incorporation into teichoic acids can lead to significant defects in cell morphology and viability. nih.govresearchgate.net

In vertebrates, CDP-Ribitol is a key substrate in the glycosylation of α-dystroglycan (α-DG), a protein critical for the stability of the dystrophin-glycoprotein complex in muscle cells. glycoforum.gr.jpahajournals.org This complex provides a structural link between the intracellular cytoskeleton and the extracellular matrix, which is essential for muscle integrity and function. nih.gov The enzymes FKTN (fukutin) and FKRP (fukutin-related protein) utilize CDP-Ribitol to transfer ribitol phosphate units onto α-dystroglycan. glycoforum.gr.jpresearchgate.net Deficiencies in this process, often due to mutations in the genes encoding these enzymes or the enzyme responsible for CDP-Ribitol synthesis (ISPD), lead to various forms of muscular dystrophy. glycoforum.gr.jpgenecards.org

The availability of CDP-Ribitol can directly impact these critical cellular functions. Studies have shown that supplementation with ribitol, a precursor to CDP-Ribitol, can increase intracellular levels of CDP-Ribitol and partially restore the glycosylation of α-dystroglycan in cells with certain mutations. nih.govresearchgate.netresearchgate.net This highlights the direct influence of CDP-Ribitol levels on cellular processes. For instance, in some muscular dystrophy models, increasing CDP-Ribitol availability has shown therapeutic potential by improving muscle pathology. glycoforum.gr.jp

Table of Key Research Findings on CDP-Ribitol Metabolism

Organism/SystemKey Enzyme(s)Function of CDP-RibitolImpact on Cellular HomeostasisReferences
Streptococcus pneumoniaeTarI, TarJPrecursor for teichoic acid and capsular polysaccharide synthesis.Essential for cell growth and maintaining cell wall integrity. nih.gov
Staphylococcus aureusTarI, TarJ, TarI', TarJ'Precursor for wall teichoic acid synthesis.Crucial for cell wall structure and virulence. researchgate.netmcmaster.caacs.org
Haemophilus influenzaeAcs1, Bcs1Precursor for polysaccharide capsule formation.Important for bacterial virulence. nih.govmcmaster.caacs.orguniprot.orguniprot.org
Vertebrates (Muscle Cells)ISPD, FKTN, FKRPDonor of ribitol phosphate for α-dystroglycan glycosylation.Maintains muscle cell integrity and function. glycoforum.gr.jpahajournals.orgresearchgate.netresearchgate.net
Breast Cancer CellsISPD, FKRP, LARGEEnhances matriglycan expression.Modulates cellular glycosylation, potentially affecting cell growth and apoptosis. mdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Cdp Ribitol and Its Analogues

Identification of Key Structural Determinants for Enzyme Substrate Recognition

The specific recognition of CDP-ribitol by enzymes is a highly regulated process dictated by precise molecular interactions. Studies on enzymes such as CDP-ribitol synthase (composed of TarI and TarJ in Staphylococcus aureus), fukutin-related protein (FKRP), and the wall teichoic acid glycosyltransferase TagA have elucidated the structural features essential for substrate binding. acs.orgresearchgate.netnih.gov

Crystallographic analyses of S. aureus TarI, the cytidylyltransferase component, have revealed the mechanism of CDP-ribitol synthesis from CTP and ribitol-5-phosphate. These studies highlight the structural changes within the enzyme that are necessary to accommodate the substrates and facilitate the catalytic reaction. researchgate.net Similarly, the crystal structure of human FKRP in complex with CDP-ribitol and an acceptor glycopeptide shows that a dimeric structure of the enzyme is essential for its activity. researchgate.net Specific regions of FKRP are involved in interacting with the CDP-ribitol molecule, ensuring its correct orientation for the transfer of ribitol-phosphate. researchgate.net

For the wall teichoic acid pathway, enzymes like TagA recognize specific features of their sugar nucleotide donors. While TagA utilizes UDP-ManNAc, its specificity demonstrates the importance of the nucleotide, the pyrophosphate linkage, and the sugar moiety in substrate recognition. nih.gov Analogous principles apply to CDP-ribitol recognizing enzymes, where the cytidine (B196190) base, the pyrophosphate bridge, and the ribitol (B610474) group are all critical for effective binding and catalysis. Modifications to any of these components, as seen in analogues like CID 131664375, can significantly impact enzyme recognition and activity.

Rational Design and Chemical Synthesis of CDP-Ribitol Analogues for Mechanistic Probing

The development of CDP-ribitol analogues is a key strategy for investigating the mechanisms of the enzymes that process it. These synthetic molecules can act as inhibitors, probes for structural studies, or tools to understand enzymatic pathways. acs.org For instance, the synthesis of difluoromethylene bisphosphonate analogues of CDP-ribitol has been reported. acs.org In these molecules, the oxygen atom of the pyrophosphate bridge is replaced with a CF2 group, which makes them more stable against enzymatic and chemical hydrolysis. This stability allows them to be used for structural and biochemical studies that might not be possible with the natural, more labile substrate. acs.org

Another approach involves the synthesis of azido-analogues of D-ribitol-5-phosphate, which can serve as metabolic labeling probes. whiterose.ac.uk These probes can be used in both in vitro enzyme assays and in vivo studies to track the incorporation of ribitol-5-phosphate into glycans. whiterose.ac.uk The synthesis of such complex molecules often requires multi-step procedures, involving the careful use of protecting groups to achieve the desired structure. whiterose.ac.uk Furthermore, prodrug derivatives of CDP-ribitol, such as tetraacetylated forms, have been developed to be membrane-permeable, allowing them to enter cells and be converted into CDP-ribitol, thereby restoring downstream biological processes in deficient cells. researchgate.net

The table below summarizes some of the rationally designed CDP-ribitol analogues and their intended applications.

Analogue TypeStructural ModificationPurposeReference(s)
Difluoromethylene bisphosphonateReplacement of pyrophosphate oxygen with CF2Increased stability for structural and biochemical studies acs.org
Azido-D-ribitol-5-phosphateIntroduction of an azido (B1232118) groupMetabolic labeling probe for in vitro and in vivo studies whiterose.ac.uk
Tetraacetylated CDP-ribitolAddition of acetyl groupsProdrug for enhanced cell permeability researchgate.net
7-benzylguanosine 5'-monophosphate derivativesModification of the nucleotide basePotent, unhydrolyzable inhibitors researchgate.net

Assessment of Structural Modifications on Enzymatic Kinetics and Binding Affinities

The introduction of analogues can significantly alter these kinetics. For example, CDP-glycerol, a closely related molecule, has been shown to be a less efficient donor substrate for FKTN compared to CDP-ribitol. researchgate.net Furthermore, CDP-glycerol can act as an inhibitor of the ribitol-phosphate transfer activities of both FKTN and FKRP, suggesting that it can bind to the active site but is not processed as efficiently, thereby blocking the normal reaction. researchgate.net

In the context of antimalarial drug development, analogues of (1R,3S)-MMV008138, which targets the IspD enzyme (a cytidylyltransferase), have been studied to understand structure-activity relationships. It was found that specific substitutions on the phenyl ring of the analogue were crucial for potent inhibition of P. falciparum growth. nih.gov This highlights how subtle changes to the structure of a molecule that interacts with a cytidylyltransferase active site can have profound effects on its inhibitory activity.

The kinetic parameters for some enzymes involved in CDP-ribitol metabolism are presented in the table below.

EnzymeSubstrate/IntermediateK_m (µM)k_cat (s⁻¹)NoteReference(s)
TarIJ CDP-ribitol synthaseRibitol 5-phosphate~1200-Steady-state concentration of intermediate was ~12 µM acs.orgnih.gov
Bcs1 CDP-ribitol synthaseRibulose 5-phosphate--Reduction precedes cytidylyl transfer acs.orgrhea-db.org
FKTNCDP-ribitol--More efficient donor than CDP-glycerol researchgate.net
FKRPCDP-ribitol--Inhibited by CDP-glycerol researchgate.net

Probing Conformation-Activity Relationships through Spectroscopic and Crystallographic Methods

Spectroscopic and crystallographic techniques are indispensable for understanding the three-dimensional interactions between CDP-ribitol analogues and their target enzymes. X-ray crystallography has provided high-resolution structures of several key enzymes, offering a static yet detailed picture of the active site and the conformational changes that occur upon substrate binding. researchgate.netresearchgate.net

For example, the crystal structures of S. aureus TarI and TarJ, both in their unbound (apo) forms and in complex with substrates and products, have been determined. researchgate.net These structures provide a rationale for the substrate specificity of TarI and offer insights into the reduction of ribulose-phosphate by TarJ. researchgate.net The comparison of the apo and substrate-bound forms of FKRP reveals conformational changes induced by ligand binding, which are crucial for its enzymatic activity. researchgate.net

Computational and Theoretical Approaches in Cdp Ribitol Research

Molecular Docking and Dynamics Simulations of CDP-Ribitol and Protein Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between ligands, such as CDP-Ribitol, and their protein targets. These methods are crucial for understanding the structural basis of enzyme catalysis and for the rational design of inhibitors.

Detailed research findings have been illuminated by the crystal structure of the S. aureus teichoic acid ribitol-phosphate polymerase TarL in a complex with CDP-Ribitol. ebi.ac.uk This structural data provides a static snapshot of the binding pose of CDP-Ribitol within the enzyme's active site, revealing key amino acid residues involved in substrate recognition and binding. Molecular docking studies can leverage such structural information to predict the binding affinities and conformations of CDP-Ribitol and its analogs with related enzymes.

Molecular dynamics simulations offer a dynamic perspective, complementing the static picture from crystallography. nih.govresearchgate.net By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon CDP-Ribitol binding, the role of solvent molecules in the active site, and the flexibility of both the ligand and the protein. nih.govresearchgate.net For instance, MD simulations of the wall teichoic acid glycosyltransferase TagA have provided insights into the function of its C-terminal tail in substrate binding and catalysis. nih.gov These simulations can elucidate the step-by-step process of substrate entry and product release, which is critical for a comprehensive understanding of enzyme function. youtube.com

Table 1: Key Interacting Residues in CDP-Ribitol Binding Proteins
Protein TargetInteracting Residues (Predicted/Observed)Method of Identification
TarL (S. aureus)Specific residues identified from crystal structureX-ray Crystallography ebi.ac.uk
TagA (T. italicus)R214, R221, R224 (involved in UDP-ManNAc binding)MD Simulations & Mutagenesis nih.gov
FKRP (Human)Residues in catalytic and stem domainsX-ray Crystallography nih.gov

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Reaction Mechanisms

To elucidate the intricate details of the chemical reactions involving CDP-Ribitol, such as the phosphoryl transfer steps, researchers employ quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. nih.govresearchgate.net These approaches are essential for studying processes that involve the breaking and forming of chemical bonds, which cannot be accurately described by classical molecular mechanics. aps.org

QM/MM studies have been instrumental in understanding the mechanisms of related enzyme families, such as glycosyltransferases and kinases. nih.govacs.orgresearchgate.netnih.gov In a QM/MM simulation, the reactive center of the enzyme-substrate complex (e.g., the phosphate (B84403) groups of CDP-Ribitol and the attacking nucleophile) is treated with a high level of quantum mechanical theory, while the surrounding protein and solvent environment are described using more computationally efficient molecular mechanics. scispace.com This hybrid approach allows for the accurate modeling of the electronic rearrangements that occur during catalysis within the context of the full enzyme. scispace.comrsc.org

For the enzymes that utilize CDP-Ribitol, such as CDP-ribitol ribitolphosphotransferase, QM/MM simulations can be used to map the potential energy surface of the reaction. wikipedia.org This allows for the identification of transition states and reaction intermediates, providing a detailed, step-by-step understanding of the catalytic mechanism. researchgate.net Such studies can distinguish between different proposed mechanisms, for example, a concerted SN2-type reaction versus a stepwise mechanism involving a metaphosphate intermediate. scispace.comrsc.org

In Silico Prediction of Novel Enzyme Substrates or Binding Partners

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. researchgate.netmdpi.comnih.govmdpi.com This approach can be adapted to predict novel enzyme substrates or binding partners for proteins that interact with CDP-Ribitol.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. nih.gov A library of compounds is docked into the active site of the enzyme, and a scoring function is used to estimate the binding affinity of each compound. This method has been successfully applied to discover inhibitors for various enzymes, including those in pathways related to bacterial cell wall synthesis. nih.govtechnion.ac.ilacs.org By screening libraries of endogenous metabolites, it is possible to identify potential alternative substrates for enzymes that typically use CDP-Ribitol.

Ligand-based virtual screening, on the other hand, uses the structure of a known binder, such as CDP-Ribitol, to identify other molecules with similar properties. mdpi.com This can be useful for identifying molecules that mimic the binding of CDP-Ribitol and could potentially act as competitive inhibitors or be processed as alternative substrates. While the primary application of these methods in the context of teichoic acid biosynthesis has been the discovery of inhibitors, the same principles can be applied to explore the broader substrate specificity of the involved enzymes. technion.ac.ilacs.org

Table 2: Virtual Screening Methodologies in Drug Discovery
Screening TypeBasis of ScreeningRequired InformationPotential Application for CDP-Ribitol Research
Structure-BasedDocking of compounds into a protein's 3D structureCrystal structure or homology model of the target enzymeIdentification of novel inhibitors or alternative substrates for Tar enzymes.
Ligand-BasedComparison of compounds to a known active ligandStructure and properties of CDP-RibitolDiscovery of molecules that mimic CDP-Ribitol's interactions.

Bioinformatic Analysis of CDP-Ribitol-Related Genes and Protein Families

Bioinformatics provides the tools to analyze the genes and proteins involved in CDP-Ribitol metabolism on a genomic scale. nih.gov This includes identifying homologous genes in different species, understanding their evolutionary relationships, and predicting the function of uncharacterized proteins.

The genes responsible for the biosynthesis of CDP-Ribitol and its subsequent utilization in teichoic acid synthesis are often clustered together in bacterial genomes, forming what are known as tar gene clusters. nih.gov Comparative genomic analysis of these clusters across different bacterial species can reveal conserved synteny and provide clues about the regulation and function of these genes. nih.gov For example, sequence comparisons of the TarI and TarJ proteins, which together form the CDP-Ribitol synthase, have been used to identify these enzymes in various bacteria, including Streptococcus pneumoniae. nih.govnih.gov

Phylogenetic analysis of the tar gene family can shed light on the evolutionary history of the teichoic acid biosynthesis pathway. frontiersin.orgmdpi.com By constructing phylogenetic trees based on the sequence similarity of proteins like TarI, TarL, and others, researchers can infer how these enzymes have evolved and diversified. This can help in understanding the differences in teichoic acid structures observed across various bacterial species. Furthermore, analysis of conserved motifs within these protein families can help to identify key residues that are essential for their function, guiding experimental studies such as site-directed mutagenesis. frontiersin.org

Predictive Modeling of Metabolic Fluxes Involving CDP-Ribitol Pathways

FBA uses a genome-scale metabolic model of an organism, which includes all known metabolic reactions and their stoichiometry. copernicus.orgresearchgate.net By applying constraints, such as the availability of nutrients, and defining a biological objective, such as maximizing biomass production, FBA can predict the distribution of metabolic fluxes throughout the entire network at a steady state. nih.gov This can be used to simulate how perturbations, such as gene knockouts in the tar pathway, would affect the production of CDP-Ribitol and, consequently, wall teichoic acid synthesis and cell growth. nih.gov

While specific MFA studies focusing solely on the CDP-Ribitol pathway are not extensively documented, the principles of this approach are highly applicable. By using isotopically labeled precursors, such as labeled glucose or ribose, it would be possible to experimentally measure the flux of carbon atoms through the pentose (B10789219) phosphate pathway and into the synthesis of CDP-Ribitol. This data can then be used to refine and validate computational models of the pathway, leading to a more accurate understanding of its regulation and its role in bacterial physiology. nih.gov Such models could be invaluable for metabolic engineering efforts aimed at disrupting this essential pathway in pathogenic bacteria.

Advanced Synthetic Methodologies for Cdp Ribitol and Its Derivatives

Chemo-Enzymatic Synthesis Approaches for CDP-Ribitol Production

Chemo-enzymatic methods, which combine the precision of biological catalysts with the versatility of chemical reactions, have proven highly effective for producing CDP-Ribitol. These approaches often mimic the natural biosynthetic pathway, providing high stereoselectivity and yield under mild conditions.

In many bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, the synthesis of CDP-Ribitol is a two-step enzymatic process. asm.orgnih.gov The pathway begins with the reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate, followed by the coupling of this intermediate with cytidine (B196190) 5'-triphosphate (CTP). nih.govnih.gov

A key enzyme in this process is CDP-ribitol synthase. In some bacteria like Haemophilus influenzae, this is a bifunctional enzyme (termed Bcs1 or Acs1) that possesses both reductase and cytidylyltransferase activities. acs.orgrhea-db.org In others, such as S. aureus and S. pneumoniae, these two functions are carried out by two separate, interacting proteins (TarJ, the reductase, and TarI, the cytidylyltransferase). asm.orgacs.orgnih.gov

Researchers leverage these naturally occurring enzymatic systems for in vitro production. A typical chemo-enzymatic synthesis starts with commercially available D-ribose 5-phosphate, which is chemically reduced to D-ribitol 5-phosphate using a reducing agent like sodium borohydride. nih.gov The purified D-ribitol 5-phosphate then serves as a substrate for a recombinant cytidylyltransferase (like TarI), which catalyzes its condensation with CTP to form the final CDP-Ribitol product. asm.org This method capitalizes on the high specificity of the enzyme to ensure the correct stereochemistry and phosphodiester linkage, avoiding complex chemical protection and deprotection steps.

Enzyme System Starting Materials Key Steps Organism of Origin
TarI / TarJD-Ribulose 5-phosphate, CTP, NADPH1. Reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate (TarJ). 2. Condensation with CTP (TarI).S. pneumoniae, S. aureus asm.orgnih.gov
Bcs1 / Acs1D-Ribulose 5-phosphate, CTP, NADPH1. Bifunctional enzyme catalyzes both reduction and cytidylyltransfer.H. influenzae acs.orgnih.gov
ISPD (human)D-Ribitol 5-phosphate, CTP1. Condensation of D-ribitol 5-phosphate with CTP.Human researchgate.netresearchgate.net

Development of Novel Synthetic Pathways for CDP-Ribitol Analogues

The development of CDP-Ribitol analogues is crucial for probing enzyme function, inhibiting biological pathways, and creating potential therapeutics. These synthetic efforts often involve significant chemical modifications to the ribitol (B610474), pyrophosphate, or cytidine moieties.

One important class of analogues involves the replacement of the labile pyrophosphate linkage with a more stable isostere, such as a difluoromethylene bisphosphonate (CF2-bisphosphonate). A recently developed strategy enables the synthesis of CF2-CDP-Ribitol. acs.org This multi-step chemical synthesis involves preparing a protected ribitol building block and a TBS-protected cytidine building block. These are coupled with a difluoromethylene bisphosphonate reagent in a stepwise condensation sequence to construct the non-hydrolyzable pyrophosphate mimic. acs.org This approach allows for the creation of stable tools for biochemical and structural studies. acs.org

Another area of analogue development focuses on creating cell-permeable "prodrugs" of CDP-Ribitol. Since CDP-Ribitol itself is highly charged and cannot easily cross cell membranes, researchers have synthesized derivatives where the phosphate (B84403) and hydroxyl groups are masked with protecting groups like butyrates or acetates. whiterose.ac.ukgoogle.comglycoforum.gr.jp For instance, a tetrabutyrate derivative of CDP-Ribitol has been synthesized from D-ribose, which can potentially enter cells and be metabolized back into the active CDP-Ribitol, restoring deficient glycosylation in disease models. google.comglycoforum.gr.jp

Furthermore, azido-analogues of D-ribitol-5-phosphate have been synthesized to serve as metabolic labeling probes. A 12-step route starting from D-ribose was developed to produce a fully protected 1-azido probe, which can be used in studies to track the incorporation of ribitol into cellular glycans. whiterose.ac.uk

Stereoselective Synthesis Strategies for Chiral Control

The D-ribitol component of CDP-Ribitol contains multiple chiral centers, making stereochemical control paramount during synthesis. While chemo-enzymatic methods inherently provide perfect stereocontrol due to the nature of enzymes, purely chemical syntheses must employ specific strategies to achieve the desired stereoisomer.

Most chemical syntheses of CDP-Ribitol and its analogues start from a chiral precursor that already possesses the correct stereochemistry, a strategy known as a "chiral pool" approach. D-ribose is a common and inexpensive starting material from this pool. whiterose.ac.ukgoogle.com The stereocenters of D-ribose are manipulated through a series of reactions, such as reduction of the aldehyde group, to form the corresponding ribitol backbone with the desired D-configuration preserved.

For the construction of glycosidic linkages and other modifications, stereoselective methods are employed. For example, in the synthesis of teichoic acid fragments containing ribitol phosphate, specific protecting groups like benzylidene on glucose donors are used to direct the stereoselective formation of α-glycosidic linkages. rsc.org While the core synthesis of the ribitol-phosphate backbone often relies on the chiral pool, the assembly of more complex structures containing this motif requires careful planning of protecting group strategies and the use of stereodirecting glycosylation conditions. rsc.org

Green Chemistry Principles in CDP-Ribitol Synthesis

Applying green chemistry principles to the synthesis of complex biomolecules like CDP-Ribitol is an emerging area of focus, driven by the need to reduce waste, energy consumption, and the use of hazardous materials.

The most significant application of green chemistry in this context is the use of chemo-enzymatic and biocatalytic methods. epa.gov As described in section 6.1, these syntheses are typically performed in aqueous buffers under mild temperature and pressure conditions. asm.org They avoid the use of toxic organic solvents and harsh reagents often required in traditional organic synthesis. The high selectivity of enzymes minimizes the formation of byproducts, reducing waste and simplifying purification. epa.gov

For example, the enzymatic synthesis of CDP-Ribitol from ribitol-5-phosphate and CTP using recombinant ISPD is a prime example of a green process. researchgate.netresearchgate.net The reaction is highly efficient in water, the universal green solvent. The development of multi-enzyme cascade reactions, where a substrate is converted through several enzymatic steps in a single pot, further enhances the green credentials by avoiding intermediate isolation and purification steps, which are major sources of solvent waste. epa.gov While not yet fully realized for CDP-Ribitol on a large scale, such one-pot cascade systems represent a key goal for sustainable biochemical production.

Scale-Up Considerations for CDP-Ribitol Synthesis for Research Purposes

Transitioning the synthesis of CDP-Ribitol from a small-scale laboratory preparation to a larger scale suitable for extensive research (e.g., animal studies or high-throughput screening) presents several challenges.

For chemo-enzymatic routes, the primary considerations are the production, stability, and cost of the enzymes and substrates. The production of recombinant enzymes like TarI or ISPD requires fermentation and purification, which can be costly and time-consuming to scale. The stability of the enzymes during the reaction and storage is also critical for ensuring consistent yields. The high cost of the starting material CTP can be a significant economic barrier for large-scale production.

Preclinical Mechanistic and Efficacy Studies in Model Systems Non Human, Non Clinical

In Vitro Model Systems for Studying CDP-Ribitol Functions and Interventions

Cell-Based Assays and Primary Cell Cultures for Mechanistic Elucidation

Cell-based assays and primary cell cultures have been fundamental in dissecting the molecular mechanisms of CDP-Ribitol. scispace.comnih.govnih.gov Studies have utilized various cell lines, including human embryonic kidney (HEK293) cells, human haploid (HAP1) cells, and mouse C2C12 myotubes, alongside primary fibroblasts derived from patients with mutations in genes of the CDP-Ribitol pathway. nih.govnih.govbiorxiv.org

A key application of these models has been to demonstrate the rescue of α-DG glycosylation. In fibroblasts from patients with mutations in the isoprenoid synthase domain-containing protein (ISPD) gene, which is responsible for synthesizing CDP-Ribitol, supplementation with ribitol (B610474), a precursor to CDP-Ribitol, has been shown to partially restore functional glycosylation. researchgate.net Similarly, treatment of ISPD-deficient patient fibroblasts with a tetraacetylated derivative of CDP-Ribitol, a membrane-permeable prodrug, successfully rescued abnormal α-DG glycosylation. nih.govrepec.org

Quantitative studies in differentiated C2C12 myotubes have demonstrated a dose-dependent increase in intracellular CDP-Ribitol levels upon supplementation with ribitol in the culture medium. researchgate.net This finding suggests that the cellular concentration of D-ribitol-5-phosphate, a substrate for ISPD, is not saturating, and that increasing the availability of the ribitol precursor can enhance the synthesis of CDP-Ribitol. researchgate.net

Effect of Ribitol Supplementation on CDP-Ribitol Levels in C2C12 Myotubes
Ribitol Concentration in MediumRelative CDP-Ribitol Level (Normalized to Control)
0 mM (Control)1.0
0.3 mM~2.5
1.0 mM~4.0
3.0 mM~6.0

This table is based on data indicating a dose-dependent increase in CDP-ribitol levels with ribitol supplementation in C2C12 myotubes. researchgate.net

Furthermore, induced pluripotent stem cells (iPSCs) have been used to generate patient-specific myotubes to model Walker-Warburg syndrome, a severe dystroglycanopathy. In this system, both ribitol and ribose supplementation were shown to increase the levels of ribitol-5-phosphate and CDP-Ribitol, leading to a partial rescue of functional α-DG glycosylation. elifesciences.org

Organoid and Microphysiological Systems for Pathway Analysis

While direct studies utilizing organoids and microphysiological systems to investigate the CDP-Ribitol pathway are still emerging, these advanced 3D culture models hold significant promise for future research. Skeletal muscle organoids differentiated from human pluripotent stem cells are being developed to recapitulate the process of myogenesis and model muscular dystrophies. nih.govresearchgate.net These organoids can be generated from patient-derived iPSCs, offering a platform to study diseases like dystroglycanopathies in a more physiologically relevant context that includes multiple cell types and extracellular matrix interactions. biorxiv.org

"Muscle-on-a-chip" devices, a type of microphysiological system, are also being developed to model human skeletal muscle function and disease in vitro. repec.org These microfluidic devices can integrate functional 3D skeletal muscle tissues and allow for the monitoring of muscle homeostasis and response to therapeutic compounds. plos.org The potential application of these systems for studying CDP-Ribitol includes detailed pathway analysis in a controlled microenvironment and testing the efficacy of CDP-Ribitol-based therapies on patient-derived muscle tissues with specific ISPD or Fukutin-related protein (FKRP) mutations. biorxiv.org

Biochemical and Enzymatic Assays for Compound Activity and Specificity

Biochemical and enzymatic assays have been crucial in confirming the specific functions of enzymes involved in the CDP-Ribitol pathway. These assays have demonstrated that ISPD is a CDP-ribitol pyrophosphorylase that synthesizes CDP-Ribitol from CTP and D-ribitol-5-phosphate. scispace.comresearchgate.net The enzymatic activity of ISPD has been shown to exhibit negative cooperativity with increasing concentrations of D-ribitol-5-P, which may serve as a mechanism to prevent excessive production of CDP-Ribitol in cells. researchgate.net

In vitro assays have also confirmed that both fukutin (FKTN) and FKRP act as ribitol phosphate (B84403) transferases, utilizing CDP-Ribitol as the donor substrate to transfer a ribitol phosphate group onto α-dystroglycan. scispace.comnih.gov This enzymatic activity is essential for the subsequent synthesis of the matriglycan, the laminin-binding glycan on α-DG. nih.gov Protocols for assaying the enzymatic activity of FKTN and FKRP have been established, allowing for the quantification of their ribitol phosphate transferase function. nih.gov

Enzymes of the CDP-Ribitol Pathway and their Assayed Functions
EnzymeFunctionSubstratesProduct
ISPD (CRPPA)CDP-ribitol pyrophosphorylaseCTP and D-ribitol-5-phosphateCDP-Ribitol
FKTNRibitol phosphate transferaseCDP-Ribitol and α-dystroglycanRibitol-phosphate-α-dystroglycan
FKRPRibitol phosphate transferaseCDP-Ribitol and α-dystroglycanRibitol-phosphate-α-dystroglycan

This table summarizes the key enzymes in the CDP-ribitol pathway and their functions as determined by biochemical and enzymatic assays. scispace.comnih.govresearchgate.net

In Vivo Animal Models for Investigating Biological Roles and Pathway Modulation

Genetically Engineered Mouse Models for Functional Dissection

Genetically engineered mouse models have been invaluable for understanding the in vivo consequences of impaired CDP-Ribitol synthesis and for testing therapeutic strategies. A key model is the skeletal muscle-selective Ispd conditional knockout (cKO) mouse. nih.govnih.gov These mice exhibit a significant reduction in CDP-Ribitol levels in skeletal muscle, leading to abnormal glycosylation of α-DG and the development of severe muscular dystrophy. nih.govnih.gov This model provided the first in vivo evidence that ISPD is the primary enzyme responsible for CDP-Ribitol production in skeletal muscle. nih.gov

Rescue experiments in the Myf5-Ispd-cKO mice have demonstrated that recovery of CDP-Ribitol levels, either through adeno-associated virus (AAV)-mediated gene replacement of ISPD or through the administration of a CDP-Ribitol prodrug, can ameliorate the dystrophic pathology. nih.govnih.gov

Another important model is the FKRP mutant mouse, which carries mutations such as P448L or L276I, corresponding to mutations found in patients with dystroglycanopathy. plos.orgeur.nl Oral administration of ribitol to these mice has been shown to increase the levels of ribitol-5-phosphate and CDP-Ribitol in both skeletal and cardiac muscle. plos.org This increase in the CDP-Ribitol substrate enhances the activity of the partially functional mutant FKRP, leading to restored α-DG glycosylation, reduced muscle pathology, and improved muscle function. eur.nlnih.gov

CDP-Ribitol Levels in Skeletal Muscle of Genetically Engineered Mouse Models
Mouse ModelGenotypeCDP-Ribitol Level (pmol/mg muscle)
Wild-TypeIspd+/+~1.7
Ispd cKOIspd-/- (in muscle)<0.3
Ispd HeterozygousIspd+/- (in muscle)~1.0
FKRP Mutant (P448L) + RibitolFKRP P448L/P448LIncreased compared to untreated

This table presents data on CDP-ribitol levels in the skeletal muscle of wild-type, Ispd conditional knockout, and heterozygous mice, as well as the effect of ribitol treatment in FKRP mutant mice. nih.govplos.org

Zebrafish and Other Vertebrate Models for Developmental and Mechanistic Studies

Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for studying muscular dystrophies due to their rapid development, genetic tractability, and optical transparency, which allows for in vivo imaging of muscle development and pathology. Zebrafish models of dystroglycanopathies have been created through morpholino-mediated knockdown or genetic mutation of genes involved in the α-DG glycosylation pathway, including fkrp.

Studies in FKRP-deficient zebrafish have shown that these models recapitulate key aspects of the disease, including muscle degeneration. Interestingly, research in these models has also explored the role of other metabolic pathways in modulating the disease phenotype. For instance, supplementation with NAD+ has been shown to have a beneficial effect in FKRP-deficient zebrafish, suggesting a link between cellular energy status and the glycosylation pathway. The zebrafish model provides a valuable platform for high-throughput screening of small molecules that could potentially rescue the dystrophic phenotype, offering a complementary approach to studies in mammalian models.

Invertebrate Models for Conserved Pathway Exploration

The dystroglycan protein and its associated glycosylation pathways are conserved across vertebrates and invertebrates, suggesting the potential utility of models such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster for research. nih.gov Orthologs of genes involved in dystroglycanopathies, such as the Fukutin-Related Protein (FKRP) gene, have been identified in these invertebrate species. nih.gov

However, a comprehensive review of the scientific literature indicates that direct preclinical studies involving the administration or investigation of CDP-Ribitol (CID 131664375) in invertebrate models have not been reported. In C. elegans, dystroglycan is expressed in epithelial and neuronal tissues but not in muscle. nih.gov While the conservation of key genetic components makes these organisms valuable for fundamental genetic and pathway analysis, the current body of research on CDP-Ribitol's efficacy and mechanism of action is predominantly based on mammalian models. Future exploration in invertebrate systems could offer a high-throughput platform to screen for genetic and chemical modifiers of the dystroglycan glycosylation pathway, though such studies have yet to be undertaken.

Mechanistic Insights from Preclinical Efficacy Studies

Preclinical research, primarily in mouse models of dystroglycanopathies, has provided significant insights into the cellular and molecular mechanisms of CDP-Ribitol. These studies have been crucial in understanding its role as a key substrate in the glycosylation of α-dystroglycan (α-DG), a protein essential for muscle cell integrity. nih.govnih.gov

CDP-Ribitol is a critical donor substrate for the ribitol-phosphate modification of α-dystroglycan, a post-translational modification essential for its function. nih.gov In certain forms of muscular dystrophy, known as dystroglycanopathies, genetic mutations in enzymes like isoprenoid synthase domain containing (ISPD) lead to a deficiency in CDP-Ribitol synthesis. nih.govnih.gov This deficiency results in the abnormal glycosylation of α-DG, impairing its ability to bind to extracellular matrix proteins like laminin (B1169045), which is crucial for maintaining the structural integrity of muscle fibers. nih.govresearchgate.netresearchgate.net

Preclinical studies have demonstrated that restoring the levels of CDP-Ribitol can rescue this pathological cascade. In mouse models with ISPD deficiency, the administration of a membrane-permeable prodrug of CDP-Ribitol, such as tetraacetylated CDP-Ribitol, successfully bypasses the defective endogenous synthesis. nih.govnih.govresearchgate.net This supplementation directly provides the substrate needed by other enzymes in the pathway, such as fukutin and FKRP, which act as ribitol-phosphate transferases. researchgate.netresearchgate.net By increasing the availability of CDP-Ribitol, the residual activity of these mutant enzymes can be enhanced, leading to the restoration of functional α-DG glycosylation. researchgate.netresearchgate.net This mechanism provides a clear proof-of-concept for supplementation therapy in diseases caused by defects in this specific glycosylation pathway. nih.govnih.gov

The molecular restoration of α-dystroglycan glycosylation by CDP-Ribitol supplementation translates into significant improvements at the cellular and tissue levels in preclinical models. In skeletal muscle-selective Ispd conditional knockout mice, which exhibit severe muscular dystrophy, treatment with a CDP-Ribitol prodrug leads to a marked amelioration of the dystrophic pathology. nih.govnih.govresearchgate.net

Histopathological analyses of muscle tissue from these treated mouse models reveal a significant reduction in muscle fiber necrosis and fibrosis. researchgate.net Furthermore, there is a notable decrease in the infiltration of immune cells, which is a common feature of dystrophic muscle. researchgate.net The restoration of functionally glycosylated α-dystroglycan at the sarcolemma re-establishes the crucial link between the muscle cell's cytoskeleton and the extracellular matrix, thereby protecting muscle fibers from contraction-induced damage. researchgate.net This is evidenced by a reduction in serum levels of creatine (B1669601) kinase, a biomarker of muscle damage. researchgate.net

The following table summarizes the observed cellular and tissue-level responses in a preclinical mouse model of ISPD-deficient muscular dystrophy following treatment with a CDP-Ribitol prodrug.

Cellular/Tissue-Level ParameterObservation in Untreated ModelObservation in CDP-Ribitol Prodrug-Treated Model
α-Dystroglycan GlycosylationMarkedly reducedRestored
Muscle Fiber NecrosisExtensiveSignificantly reduced
Muscle FibrosisSignificantSuppressed
Immune Cell InfiltrationPresentSignificantly suppressed
Serum Creatine Kinase LevelsElevatedReduced

This table is a representation of findings from preclinical studies in mouse models of ISPD-deficient muscular dystrophy.

By restoring the DGC, CDP-Ribitol treatment likely influences signaling pathways that are crucial for muscle cell survival, regeneration, and homeostasis. While direct studies on the specific downstream signaling pathways modulated by CDP-Ribitol are still emerging, it is hypothesized that the stabilization of the sarcolemma improves mechanotransduction and prevents the activation of pathological signaling cascades that are typically triggered by membrane instability and chronic muscle damage. These can include pathways involved in inflammation, fibrosis, and apoptosis.

Furthermore, the improved health of muscle fibers can lead to enhanced muscle function, as demonstrated by increased grip strength in treated mouse models. researchgate.net The systemic benefits of restoring a fundamental cellular process in muscle tissue underscore the importance of this targeted therapeutic approach. The interplay between the restored structural integrity and the normalization of cellular signaling pathways is a key area for future investigation to fully understand the comprehensive biological effects of CDP-Ribitol therapy.

Analytical and Detection Methodologies for Cdp Ribitol

Advanced Spectroscopic Techniques for Structural Characterization (e.g., High-Resolution NMR, Mass Spectrometry)

The definitive identification and structural elucidation of CDP-Ribitol (CID 131664375) are accomplished through advanced spectroscopic methods, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) has been pivotal in confirming the identity of CDP-Ribitol synthesized both enzymatically and found in biological extracts. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed. In negative ion mode, CDP-Ribitol is detected as a deprotonated molecule [M-H]⁻. Research has confirmed the synthesis of CDP-Ribitol from its precursors, CTP and ribitol-5-phosphate, by observing a negative ion with a mass of 536.13 Da, which closely matches the calculated mass of 536.07 Da for CDP-Ribitol. nih.govnih.gov Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the fragmentation pattern of the parent ion provides structural details. researchgate.netresearchgate.net Analysis of skeletal muscle extracts has revealed a peak with a mass and fragmentation pattern identical to that of a CDP-Ribitol standard, solidifying its presence in vivo. researchgate.net The fragmentation patterns are reproducible under various conditions and can help distinguish modifications on the nucleobase, ribose, or phosphate (B84403) moiety. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy , while less frequently detailed in the literature specifically for isolated CDP-Ribitol, is a powerful tool for the structural analysis of molecules containing ribitol (B610474) phosphate. For instance, high-resolution NMR has been used to determine the structure of wall teichoic acids (WTA), which are polymers containing ribitol-phosphate units. researchgate.net Techniques like 13C NMR can show downfield shifts and C-P couplings for carbon atoms linked to phosphate groups, confirming the presence and location of phosphodiester bonds. researchgate.net While specific NMR charts for CDP-Ribitol are not extensively published in primary research, the principles of NMR would allow for the unambiguous determination of its complete covalent structure by analyzing the chemical shifts, coupling constants, and through-space correlations of its hydrogen, carbon, and phosphorus nuclei.

Chromatographic Separation and Quantification Methods for CDP-Ribitol and its Metabolites

The separation and quantification of the highly polar CDP-Ribitol from a mixture of other nucleotide sugars and cellular metabolites is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, with specific methods optimized for retaining and resolving this compound.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is the most successful and widely cited method for the analysis of CDP-Ribitol and other nucleotide sugars. nih.govnih.gov This technique adds a cationic ion-pairing agent to the mobile phase, which forms a neutral complex with the negatively charged phosphate groups of CDP-Ribitol. chromatographyonline.com This complex has increased affinity for the nonpolar stationary phase (typically C18), allowing for its retention and separation. researchgate.netchromatographyonline.com The separation is typically achieved using a gradient of an organic solvent like methanol (B129727) or acetonitrile. nih.gov

Several studies have optimized IP-RPLC methods coupled with mass spectrometry (LC-MS) for high-throughput analysis. nih.govru.nl These methods allow for the robust separation of structurally similar sugar nucleotides, which is crucial for accurate quantification. researchgate.net For instance, since cytidine (B196190) and uridine (B1682114) are only 1 m/z apart, chromatographic separation of CDP-ribitol from UDP-pentoses is necessary to avoid interference from natural 13C isotopologs.

ParameterMethod 1Method 2Method 3
Technique Reversed-phase ion-pairing LC-MS/MSReversed-phase HPLCReversed-phase LC-MS
Column Waters HSS T3 (2.1 x 150 mm, 1.8 µm)COSMOSIL 5C18-AR-II (4.6 × 250 mm)Phenomenex Synergy Hydro-RP (100 x 2 mm, 2.5 µm)
Ion-Pairing Agent Not specified, but typical for nucleotide sugars20 mM TEAA buffer (pH 7)Tributylamine
Mobile Phase Gradient elutionIsocratic elutionWater-methanol gradient
Detection Triple Quadrupole MS (Negative Ion Mode)UV (260 nm)Orbitrap MS (Negative Ion Mode)
Reference nih.gov nih.gov nih.gov

Imaging Techniques for Subcellular Localization and Dynamic Tracking

Directly imaging the subcellular localization of a small, unmodified metabolite like CDP-Ribitol is technically challenging with current microscopy. Therefore, researchers have developed indirect and probe-based strategies to understand its spatial distribution and dynamics.

A primary indirect method involves using immunofluorescence to visualize the downstream consequences of CDP-Ribitol availability. For example, antibodies against functionally glycosylated α-dystroglycan (like the IIH6 antibody) can be used to stain muscle tissue. nih.gov A reduction in this staining in knockout mouse models serves as a proxy for deficient CDP-Ribitol synthesis in the sarcoplasm and Golgi apparatus. nih.govscielo.br

More advanced approaches involve the development of metabolic labeling probes . whiterose.ac.uk A promising strategy has been the chemical synthesis of 1-azido-analogues of D-ribitol-5-phosphate, the precursor to CDP-Ribitol. whiterose.ac.ukoup.com The rationale is that these azide-modified precursors will be metabolized by the cell's enzymatic machinery and incorporated into CDP-Ribitol and subsequently into glycans. whiterose.ac.uk The azide (B81097) group serves as a bioorthogonal chemical reporter. After incorporation, it can be covalently tagged with a fluorescent molecule (e.g., a fluorophore with a DBCO or alkyne group) via click chemistry. This allows for the specific visualization of the glycans that have incorporated the ribitol analog, providing a powerful tool to track its path and final destination within the cell. whiterose.ac.uknih.gov This technique has the potential to not only confirm the localization of ribitol-containing glycans but also to discover new sites of ribitol-5-phosphate incorporation. whiterose.ac.uk

Development of Biosensors and Activity-Based Probes for CDP-Ribitol and Related Enzymes

The development of specific biosensors and probes allows for the detection of CDP-Ribitol and the characterization of its associated enzymes, which is critical for diagnostics and drug discovery.

A significant breakthrough in this area has been the isolation of DNA aptamers that specifically target CDP-Ribitol synthase (the enzyme that produces CDP-Ribitol). researchgate.netcapes.gov.brresearchgate.net Aptamers are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. nih.gov Through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), researchers have successfully isolated DNA aptamers for Bcs1, a bifunctional enzyme from Haemophilus influenzae that synthesizes CDP-Ribitol. researchgate.netcapes.gov.br These aptamers were shown to have an inhibitory effect on the enzyme, demonstrating their potential as tools for modulating its activity in research or therapeutic contexts. researchgate.netacs.org

Activity-based probes (ABPs) represent another important class of chemical tools. While specific ABPs for CDP-Ribitol itself are not yet described, the development of probes for related glycosyltransferases is an active area of research. uu.nl These probes are typically designed with a reactive "warhead" that forms a covalent bond with the active site of a specific enzyme, allowing for its detection and activity profiling in complex biological samples. The synthesis of irreversible inhibitors, such as cyclophellitol (B163102) derivatives, for glycosidases provides a conceptual framework for developing similar specific probes for enzymes in the CDP-Ribitol pathway, like FKTN and FKRP. uu.nl

Quantitative Analysis of CDP-Ribitol in Complex Biological Matrices

Sensitive and accurate quantification of CDP-Ribitol in biological samples is essential for diagnosing diseases associated with its deficiency and for monitoring therapeutic interventions. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govnih.govru.nl

The methodology typically involves:

Sample Preparation: Polar metabolites, including nucleotide sugars, are extracted from homogenized tissues or cultured cells. A common method uses an ice-cold solvent mixture such as methanol:acetonitrile:water. nih.gov

Chromatographic Separation: The extract is analyzed using IP-RPLC to separate CDP-Ribitol from other molecules, as described in section 8.2. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative ion mode is often used. ru.nl This setup allows for Multiple Reaction Monitoring (MRM), a highly specific and sensitive detection method where a specific parent ion (e.g., m/z 536 for CDP-Ribitol) is selected and a characteristic fragment ion is monitored.

Using these methods, researchers have successfully quantified CDP-Ribitol levels in a variety of human and mouse tissues and cells. nih.govru.nloup.com Studies show that CDP-Ribitol is found in most major tissues, with particularly high concentrations in the brain, skeletal muscle, and liver. ru.nloup.com This distribution aligns with the tissues affected in dystroglycanopathies. ru.nl Quantitative analysis has shown that CDP-Ribitol levels are dramatically reduced in skeletal muscle and fibroblasts from patients with mutations in the ISPD gene, confirming its role as a diagnostic marker. nih.govnih.gov

Biological MatrixOrganismConcentration (pmol/mg wet weight)Reference
Skeletal Muscle (WT)Mouse~1.7 nih.govresearchgate.net
Skeletal Muscle (cKO)Mouse<0.3 nih.govresearchgate.net
Skeletal Muscle (Het)Mouse~1.0 researchgate.net
Brain (WT)Mouse>1.0 ru.nl
Liver (WT)Mouse~2.36 ru.nl
Heart (WT)Mouse~0.5 - 1.0 ru.nl
KidneyMouse/HumanNot Detected ru.nl
Fibroblasts (Control)HumanDetected nih.gov
Fibroblasts (Patient)HumanReduced or Undetectable nih.gov
HAP1 Cells (WT)HumanDetected ru.nl
HAP1 Cells (ISPD KO)HumanUndetectable ru.nl

Future Directions and Emerging Research Avenues for Cdp Ribitol Studies

Elucidating Unexplored Biological Functions and Regulatory Pathways

Beyond its established functions, emerging evidence suggests that CDP-ribitol metabolism may be implicated in other cellular processes, including cancer biology and the response to oxidative stress.

Recent studies have begun to shed light on the role of α-dystroglycan glycosylation in cancer. A reduction or loss of the laminin-binding glycan on α-dystroglycan, known as matriglycan, has been linked to cancer development and metastasis, particularly in breast cancer where it is associated with high-grade tumors and poor prognoses. aacrjournals.org Intriguingly, research has shown that the administration of ribitol (B610474), a precursor to CDP-ribitol, can increase cellular levels of CDP-ribitol and enhance the expression of matriglycan on breast cancer cells. aacrjournals.orgresearchgate.net This finding suggests a novel layer of regulation for matriglycan expression and opens up the possibility that modulating the CDP-ribitol pathway could be a new therapeutic strategy. aacrjournals.orgresearchgate.net Furthermore, the combination of ribitol with certain anti-cancer drugs has been shown to synergistically inhibit cancer cell growth and migration and promote apoptosis, or programmed cell death. mdpi.comresearchgate.netmdpi.com This effect appears to be linked to alterations in cellular metabolism, including glycolysis. mdpi.comresearchgate.net

There is also growing interest in the connection between CDP-ribitol metabolism and oxidative stress. The pentose (B10789219) phosphate (B84403) pathway (PPP), which can lead to the synthesis of ribitol, also generates NADPH, a key molecule in protecting cells from oxidative damage. ahajournals.org Studies in cardiac muscle have suggested that metabolites from the PPP, including ribitol, could play a role in cardiac recovery by increasing the glycosylation of α-dystroglycan. ahajournals.org Moreover, metabolomic analyses have revealed that ribitol supplementation can increase the levels of reduced glutathione, an important antioxidant, suggesting a role in mitigating oxidative stress. nih.govdntb.gov.ua

Future research will likely focus on dissecting the intricate regulatory networks that govern CDP-ribitol synthesis and its downstream effects in these newly identified contexts. Understanding how oncogenic signaling pathways may co-opt or be influenced by CDP-ribitol metabolism could unveil novel vulnerabilities in cancer cells. Similarly, elucidating the interplay between CDP-ribitol availability and the cellular redox state could provide new strategies for protecting tissues from oxidative damage.

Application of CRISPR-Cas9 and Other Gene Editing Technologies for Pathway Manipulation

The advent of powerful gene-editing tools like CRISPR-Cas9 offers unprecedented opportunities to precisely manipulate the CDP-ribitol metabolic pathway. This technology allows for the targeted knockout, knockdown, or modification of genes encoding the enzymes involved in CDP-ribitol synthesis and utilization.

In the context of CDP-ribitol research, CRISPR-Cas9 could be employed to:

Create specific knockout models: By deleting genes such as ISPD, FKTN, or FKRP in various cell lines or model organisms, researchers can meticulously study the consequences of CDP-ribitol deficiency on a molecular and phenotypic level.

Modulate gene expression: Using CRISPR interference (CRISPRi) or CRISPR activation (CRISPRa), the expression levels of key enzymes in the pathway can be fine-tuned to investigate the impact of varying CDP-ribitol concentrations on cellular processes.

Such precise genetic manipulations will be instrumental in validating the function of newly discovered enzymes in the pathway and in dissecting the complex regulatory mechanisms that control CDP-ribitol homeostasis.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

To gain a holistic view of the role of CDP-ribitol in cellular physiology and pathology, researchers are increasingly turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a comprehensive picture of the CDP-ribitol pathway and its interactions with other cellular networks can be constructed.

For instance, a combined metabolomics and transcriptomics study on breast cancer cells treated with ribitol revealed significant alterations not only in glycolysis and the TCA cycle but also in nucleotide biosynthesis and redox-related metabolites. nih.gov This highlights the wide-ranging impact of modulating a single precursor in the CDP-ribitol pathway.

Future studies will likely involve the integration of:

Genomic data to identify genetic variations that may influence an individual's CDP-ribitol metabolism.

Transcriptomic data to understand how the expression of genes in the CDP-ribitol pathway is regulated under different conditions.

Proteomic data to quantify the levels of the enzymes involved and their post-translational modifications.

Metabolomic data to directly measure the concentrations of CDP-ribitol and its precursors and downstream products. elifesciences.org

By combining these datasets, researchers can build sophisticated computational models to simulate the flow of metabolites through the pathway and to predict how perturbations, such as drug treatments or genetic mutations, will affect the system as a whole.

Development and Validation of Advanced Preclinical Models for Mechanistic Exploration

The development of robust preclinical models is crucial for understanding the in vivo roles of CDP-ribitol and for testing potential therapeutic interventions. Mouse models of dystroglycanopathies, which are directly related to defects in CDP-ribitol-dependent glycosylation, have been instrumental in this regard.

For example, skeletal muscle-selective conditional knockout mice for the Ispd gene, which encodes the enzyme that synthesizes CDP-ribitol, exhibit a severe muscular dystrophy phenotype, confirming the critical role of this pathway in muscle health. researchgate.net These models have been used to demonstrate that restoring CDP-ribitol levels, either through gene therapy or by administering a prodrug form of CDP-ribitol, can ameliorate the disease pathology. researchgate.net

Similarly, mouse models with mutations in the FKRP gene, which utilizes CDP-ribitol to glycosylate α-dystroglycan, have been used to show that oral supplementation with ribitol can increase CDP-ribitol levels in muscle, improve glycosylation, and rescue muscle function. nih.govnih.gov

Future efforts will focus on creating more refined animal models that recapitulate the full spectrum of human diseases associated with CDP-ribitol pathway defects. This may include the development of humanized mouse models or the use of other model organisms that offer unique advantages for studying specific aspects of CDP-ribitol biology. These advanced models will be invaluable for preclinical testing of new therapeutic strategies and for gaining deeper mechanistic insights into the role of CDP-ribitol in health and disease. oup.com

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in CDP-Ribitol Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many areas of biomedical research, and the study of CDP-ribitol is no exception. These powerful computational tools can be used to analyze large and complex datasets to identify patterns and make predictions that would be difficult or impossible for humans to discern.

In the context of CDP-ribitol research, AI and ML could be applied to:

Predict enzyme function: By training models on known enzyme sequences and their functions, it may be possible to predict the function of uncharacterized enzymes that are suspected to be involved in the CDP-ribitol pathway. researchgate.netnih.gov

Model protein structure: AI-powered tools can predict the three-dimensional structure of enzymes in the CDP-ribitol pathway, providing insights into their catalytic mechanisms and how mutations might affect their function.

Analyze multi-omics data: Machine learning algorithms are well-suited for integrating large, heterogeneous datasets from genomics, proteomics, and metabolomics to identify novel correlations and to build predictive models of pathway behavior.

Drug discovery: AI can be used to screen virtual libraries of small molecules to identify potential inhibitors or activators of enzymes in the CDP-ribitol pathway, accelerating the development of new therapeutic agents.

As more data on the CDP-ribitol pathway becomes available, the application of AI and ML will become increasingly important for generating new hypotheses, guiding experimental design, and ultimately, translating basic research findings into clinical applications.

Investigating Evolutionary Conservation and Divergence of CDP-Ribitol Pathways

Understanding the evolutionary history of the CDP-ribitol pathway can provide valuable insights into its fundamental importance and how it has been adapted for different biological functions in various organisms.

The synthesis of teichoic acids, which relies on CDP-ribitol in many Gram-positive bacteria, is an ancient pathway. sci-hub.se Studies on the evolution of the genes involved in teichoic acid biosynthesis suggest that there has been significant horizontal gene transfer, allowing for the swapping of entire gene cassettes between different bacterial species. nih.gov This highlights the evolutionary flexibility of this pathway.

In mammals, the enzymes involved in the glycosylation of α-dystroglycan, including those that utilize CDP-ribitol, are highly conserved. royalsocietypublishing.org Phylogenetic analyses indicate that the enzymatic machinery for this process was established early in metazoan evolution. royalsocietypublishing.orgnih.gov This deep evolutionary conservation underscores the critical and ancient role of this glycosylation pathway in maintaining the integrity of multicellular organisms.

Future research in this area will likely involve more extensive comparative genomic and functional studies across a wider range of species. This will help to trace the evolutionary origins of the CDP-ribitol pathway and to understand how it has diverged to fulfill different roles in bacteria, mammals, and other organisms. Such studies may also reveal novel, as-yet-undiscovered functions of this versatile molecule.

Q & A

How should researchers formulate a hypothesis-driven research question for studying CID 131664375?

A hypothesis-driven question must align with the compound’s known properties (e.g., structural features, reactivity, or biological activity) and address a specific knowledge gap. Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . For example:

  • "How does the structural modification of this compound affect its binding affinity to [specific target] in [biological model] compared to its parent compound?" Ensure the question is testable through experimental or computational methods .

Q. What experimental design principles are critical for validating the biological activity of this compound?

  • Controls : Include positive/negative controls to validate assay reliability (e.g., known inhibitors for enzyme studies).
  • Replicates : Use triplicate measurements to assess reproducibility.
  • Blinding : Minimize bias in subjective assays (e.g., cell viability scoring).
  • Dose-response curves : Establish a concentration range to determine EC₅₀/IC₅₀ values. Reference protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) for standardized reporting .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Parametric tests (e.g., ANOVA, t-tests) for normally distributed data.
  • Non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.
  • Regression models to quantify relationships between concentration and response. Use software like R or GraphPad Prism for analysis, and report effect sizes with confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data for this compound (e.g., conflicting bioactivity results)?

  • Methodological audit : Compare experimental conditions (e.g., solvent, temperature, assay type) across studies.
  • Meta-analysis : Pool data from multiple sources to identify outliers or trends.
  • Reproducibility testing : Replicate key experiments under standardized conditions. Address discrepancies in the discussion section by hypothesizing causes (e.g., impurity profiles, assay interference) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Parallel synthesis : Use combinatorial chemistry to generate analogs efficiently.
  • Computational guidance : Apply molecular docking or QSAR models to prioritize synthetic targets.
  • Analytical validation : Confirm purity via HPLC-MS and structural identity via NMR/X-ray crystallography. Document synthetic pathways in detail, including yields and characterization data .

Q. How should researchers design a multi-omics study to explore this compound’s mechanism of action?

  • Transcriptomics : RNA-seq to identify differentially expressed genes.
  • Proteomics : LC-MS/MS to quantify protein expression changes.
  • Metabolomics : NMR or GC-MS to profile metabolic shifts. Integrate datasets using bioinformatics tools (e.g., STRING, KEGG pathways) and validate findings with orthogonal assays (e.g., CRISPR knockouts) .

Q. What ethical and reproducibility standards apply to publishing data on this compound?

  • Data transparency : Share raw data (e.g., spectra, chromatograms) in supplementary materials.
  • Ethical compliance : Adhere to institutional guidelines for animal/human studies.
  • Reproducibility : Provide step-by-step protocols for critical experiments (e.g., "See Supplementary Section S3 for detailed synthesis procedure") .

Methodological Best Practices

Q. How to ensure robust data collection and validation for this compound studies?

  • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation.
  • Blinded analysis : Separate data collection and interpretation roles.
  • Negative controls : Include solvent-only or scrambled-sequence controls in bioassays .

Q. What interdisciplinary approaches enhance the study of this compound’s applications?

  • Collaborative frameworks : Partner with computational chemists, biologists, and clinicians.
  • Cross-validation : Use in silico predictions to guide in vitro/in vivo testing.
  • Translational focus : Align findings with clinical needs (e.g., toxicity profiling for drug development) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.